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Compound of Interest

Compound Name: (R)-3-Phenylpiperazin-2-one

Cat. No.: B1387759

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of
numerous therapeutic agents with applications ranging from antipsychotics to anticancer
treatments.[1][2][3] Its prevalence is due to its versatile structure, which allows for substitution
at two nitrogen atoms, and its favorable pharmacokinetic properties, often enhancing the water
solubility of drug candidates.[2][4] Within this important class of compounds, chiral
piperazinones represent a critical subset of building blocks. The introduction of stereocenters
allows for precise three-dimensional arrangements of functional groups, which is paramount for
achieving selective interactions with biological targets like enzymes and receptors.

This guide focuses on (R)-3-Phenylpiperazin-2-one, a key chiral intermediate valued for its
role in the asymmetric synthesis of complex, pharmacologically active molecules.[5] We will
provide an in-depth exploration of its structure, stereochemistry, synthesis, and applications,
offering a technical resource for researchers and scientists in drug development.
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Property Value Source
CAS Number 1240585-54-9 [6][7]
Molecular Formula C10H12N20 [6][8]
Molecular Weight 176.22 g/mol [6][8]
Topological Polar Surface Area
41.13 Az [6]
(TPSA)
LogP 0.4471 [6]
O=C1INCCN[C@@H]1C2=CC
SMILES [6]

=CC=C2

PART 1: Molecular Structure and Stereochemistry

The fundamental structure of (R)-3-Phenylpiperazin-2-one consists of a six-membered
piperazin-2-one ring. This heterocyclic system contains two nitrogen atoms at positions 1 and 4
and a carbonyl group at position 2. A phenyl group is attached to the carbon at the 3-position.

The Chiral Center: The (R)-Configuration

The defining feature of this molecule is its stereochemistry. The carbon atom at the 3-position
(C3) is a chiral center, meaning it is attached to four different substituent groups:

The nitrogen atom at position 4 (N4) of the ring.

The carbonyl carbon at position 2 (C2) of the ring.

A phenyl group.

A hydrogen atom.

The designation (R) refers to the specific spatial arrangement of these groups, as determined
by the Cahn-Ingold-Prelog (CIP) priority rules. When viewing the molecule with the lowest
priority group (the hydrogen atom) pointing away from the observer, the remaining groups—
ordered from highest to lowest priority (N4 > Phenyl > C2)—are arranged in a clockwise

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.chemscene.com/1240585-54-9.html
https://www.3wpharm.com/product/7621.html
https://www.chemscene.com/1240585-54-9.html
https://www.calpaclab.com/3-phenylpiperazin-2-one-min-97-1-gram/ala-p176724-1g
https://www.chemscene.com/1240585-54-9.html
https://www.calpaclab.com/3-phenylpiperazin-2-one-min-97-1-gram/ala-p176724-1g
https://www.chemscene.com/1240585-54-9.html
https://www.chemscene.com/1240585-54-9.html
https://www.chemscene.com/1240585-54-9.html
https://www.benchchem.com/product/b1387759?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

direction. This specific enantiomeric form is crucial, as the biological activity of a final drug
compound often depends on the precise stereochemistry of its intermediates.

Caption: 2D structure of (R)-3-Phenylpiperazin-2-one with the chiral center at C3 marked (*).

PART 2: Stereoselective Synthesis

Producing enantiomerically pure (R)-3-Phenylpiperazin-2-one is essential for its use in
pharmaceutical development. Asymmetric synthesis methods are employed to control the
stereochemical outcome and avoid the formation of the undesired (S)-enantiomer.[5] A
common and effective strategy involves a reductive amination followed by cyclization, starting
from a protected ethanolamine and a chiral amino acid ester.[9]

Rationale for the Synthetic Pathway

The logic of this synthetic approach is to introduce the desired stereochemistry early and
preserve it throughout the reaction sequence.

 Starting with a Chiral Precursor: The use of an (R)-configured amino acid derivative, such as
(R)-phenylglycine methyl ester, installs the chiral center at the outset. This is a robust
strategy for ensuring the final product has the correct absolute stereochemistry.

o Protecting Groups: A protecting group, such as carbobenzoxy (Cbz), is used on the
ethanolamine nitrogen. This prevents unwanted side reactions during the initial oxidation
step and is readily removed under conditions that facilitate the final cyclization.

e Controlled Reductive Amination: The reaction between the aldehyde (formed from
ethanolamine) and the chiral amino acid ester is performed under reductive conditions (e.g.,
using a borohydride reagent). This step must be carefully controlled to prevent the reduction
of the aldehyde before it can react to form the diamine intermediate.[9]

» Deprotection and Cyclization: The final step involves removing the Cbz protecting group via
catalytic hydrogenation (e.g., using Pd/C and Hz). The newly freed amine then undergoes an
intramolecular cyclization by attacking the ester carbonyl, releasing methanol and forming
the stable six-membered piperazinone ring.[9]

Synthetic Workflow Diagram
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Step 1: Oxidation

Oxidation
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Caption: A generalized workflow for the asymmetric synthesis of (R)-3-Phenylpiperazin-2-one.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative method adapted from established procedures for
synthesizing chiral piperazinones.[9]

Step 1: Synthesis of N-Cbz-aminoacetaldehyde

» Dissolve N-Cbz-ethanolamine (1 equivalent) in a suitable solvent such as dichloromethane
(DCM).

e Cool the solution to 0 °C in an ice bath.

e Add an oxidizing agent, such as Dess-Matrtin periodinane (1.1 equivalents), portion-wise
while maintaining the temperature.

 Stir the reaction mixture at 0 °C for 1-2 hours until the starting material is consumed
(monitored by TLC).

¢ Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

o Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry
over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude
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aldehyde, which is used immediately in the next step.

Step 2: Synthesis of the Chiral Diamine Intermediate

Dissolve (R)-phenylglycine methyl ester hydrochloride (1 equivalent) and a base like
triethylamine (1.1 equivalents) in an alcohol solvent (e.g., methanol) at -10 °C.

Add the crude N-Cbz-aminoacetaldehyde from the previous step to the solution.

Stir for 30 minutes, then add a reducing agent such as sodium cyanoborohydride (1.2
equivalents) portion-wise, ensuring the temperature remains between -10 °C and 0 °C.

Allow the reaction to stir for 12-18 hours, gradually warming to room temperature.

Concentrate the mixture, redissolve in ethyl acetate, wash with water and brine, and dry over
anhydrous sodium sulfate.

Purify the crude product by silica gel column chromatography to obtain the pure chiral
diamine derivative.

Step 3: Synthesis of (R)-3-Phenylpiperazin-2-one

Dissolve the purified diamine intermediate (1 equivalent) in methanol.
Add Palladium on carbon (10% Pd/C, ~5 mol%) to the solution.

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator)
at room temperature.

Stir vigorously for 4-6 hours until deprotection and cyclization are complete (monitored by
TLC or LC-MS).

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

Concentrate the filtrate under reduced pressure. The resulting crude product can be purified
by recrystallization or silica gel column chromatography to yield pure (R)-3-Phenylpiperazin-
2-one as a solid.
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PART 3: Applications in Drug Development

(R)-3-Phenylpiperazin-2-one is not typically a pharmacologically active agent itself. Instead, it
serves as a high-value chiral building block for constructing more complex molecules. The
piperazine scaffold is a well-established pharmacophore, and derivatives have shown a wide
range of activities, including antidepressant, antiarrhythmic, and hypotensive effects.[2][10]

The strategic value of this intermediate lies in its pre-defined stereochemistry and its two
reactive nitrogen atoms, which can be further functionalized.

e N1 Position: The secondary amine at the N1 position can be alkylated, acylated, or used in
reductive amination reactions to append various side chains, which can modulate the
compound's pharmacological profile and physical properties.

» N4 Position: The amide nitrogen at the N4 position is less reactive but can be modified under
certain conditions or can participate in hydrogen bonding within a receptor's active site.

This scaffold is a key component in the synthesis of compounds targeting the central nervous
system, as many phenylpiperazine derivatives interact with neurotransmitter receptors like
serotonin (5-HT) and dopamine receptors.[1][10] Its rigid, chiral structure allows medicinal
chemists to design ligands with high affinity and selectivity for their intended biological targets,
which is a fundamental goal in modern drug discovery.[3][4]

Conclusion

(R)-3-Phenylpiperazin-2-one is a structurally significant and synthetically valuable chiral
building block. Its well-defined stereochemistry at the C3 position, combined with the versatile
piperazinone core, makes it an indispensable tool for medicinal chemists. The asymmetric
synthesis routes, which rely on the use of chiral precursors and controlled reaction conditions,
provide reliable access to this enantiomerically pure intermediate. As the demand for highly
specific and potent therapeutics continues to grow, the importance of such precisely crafted
molecular scaffolds in the drug development pipeline is only set to increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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